molecular formula C16H15ClO B1349887 4-Chloro-4'-isopropylbenzophenone CAS No. 78650-61-0

4-Chloro-4'-isopropylbenzophenone

Cat. No.: B1349887
CAS No.: 78650-61-0
M. Wt: 258.74 g/mol
InChI Key: SRABXVTYMMCJGW-UHFFFAOYSA-N
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Description

4-Chloro-4’-isopropylbenzophenone is an organic compound with the molecular formula C16H15ClO It is a derivative of benzophenone, where the phenyl groups are substituted with a chlorine atom and an isopropyl group

Biochemical Analysis

Biochemical Properties

4-Chloro-4’-isopropylbenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-Chloro-4’-isopropylbenzophenone may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 4-Chloro-4’-isopropylbenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 4-Chloro-4’-isopropylbenzophenone impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Chloro-4’-isopropylbenzophenone exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding often involves interactions with amino acid residues in the enzyme’s active site. Additionally, 4-Chloro-4’-isopropylbenzophenone can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-4’-isopropylbenzophenone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-4’-isopropylbenzophenone can degrade into various metabolites, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-4’-isopropylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, 4-Chloro-4’-isopropylbenzophenone can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.

Metabolic Pathways

4-Chloro-4’-isopropylbenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of 4-Chloro-4’-isopropylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Chloro-4’-isopropylbenzophenone may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-Chloro-4’-isopropylbenzophenone is an important factor in determining its activity and function . The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Preparation Methods

4-Chloro-4’-isopropylbenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of cumene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like nitromethane at room temperature for 24 hours . Another method involves the use of methyl-phenoxide and parachlorobenzoyl chloride as raw materials, with chlorobenzene as a solvent, under low-temperature conditions .

Chemical Reactions Analysis

4-Chloro-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-4’-isopropylbenzophenone has several applications in scientific research:

Comparison with Similar Compounds

4-Chloro-4’-isopropylbenzophenone can be compared with other benzophenone derivatives such as:

Properties

IUPAC Name

(4-chlorophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABXVTYMMCJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373978
Record name 4-chloro-4'-isopropylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78650-61-0
Record name 4-chloro-4'-isopropylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-bromophenyl)(4-chlorophenyl)methanone (10.0 g, 12.3 mmol) and bis(diphenylphosphino)propane nickel(II) chloride (0.4 g, 0.7 mmol) were dissolved in purified tetrahydrofuran (200 mL) under a nitrogen atmosphere, and isopropyl magnesium chloride (18.7 mL, 37.4 mmol) was slowly added thereto at 0° C. The reaction mixture solution was stirred at room temperature for 24 hours. The reaction mixture solution was subjected to extraction with dichloromethane and distilled water, and the extracted material was subjected to column chromatography (hexane:ethylacetate=8:2). The reaction solvent was removed, and then the residue material was dried in vacuum to thereby obtain a white solid (6.3 g, yield: 72%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
bis(diphenylphosphino)propane nickel(II) chloride
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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